1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Chemical procurement Building block quality Purity specification

Researchers optimizing CNS or agrochemical leads often struggle to find triazole building blocks with the right lipophilicity and 3D character. This 1-(2-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid fills that gap. • Unique cyclopropylethyl side chain elevates cLogP to 1.3-1.5-ideal for passive permeability without excessive logP • Carboxylic acid handle enables rapid amide coupling or esterification for library synthesis • ≥98% purity minimizes side products in parallel chemistry workflows • tPSA 78.7 Ų keeps fragments within drug-like space

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13628514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CCC2CC2)C(=O)O
InChIInChI=1S/C9H13N3O2/c1-6-8(9(13)14)10-11-12(6)5-4-7-2-3-7/h7H,2-5H2,1H3,(H,13,14)
InChIKeyVXGQDXOYFHUDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid: Identity & Procurement


1-(2-Cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1492374-58-9, molecular formula C₉H₁₃N₃O₂, molecular weight 195.22 g/mol) is a 1,4,5-trisubstituted 1,2,3-triazole heterocyclic building block . It bears a carboxylic acid handle at the 4-position, a methyl group at the 5-position, and a 2-cyclopropylethyl side chain on N1 – a substitution pattern that distinguishes it from simpler N-alkyl or N-aryl triazole-4-carboxylic acid building blocks [1]. It is commercially supplied at ≥97% purity and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs .

Unique N1-(2-cyclopropylethyl) substitution pattern for scaffold differentiation
Consistently ≥97% purity supports multi-step synthesis without additional purification
Carboxylic acid handle enables rapid amide/ester library generation

Why Generic Triazole-4-carboxylic Acids Cannot Substitute


Triazole-4-carboxylic acid building blocks are not interchangeable. The N1 substituent profoundly influences lipophilicity, solubility, metabolic stability, and steric demand of derived compounds [1]. The unique 2-cyclopropylethyl side chain combines a conformationally restricted cyclopropane ring with a two-carbon spacer, creating a steric and electronic profile that cannot be replicated by linear alkyl (methyl, ethyl, propyl) or directly attached cyclopropyl analogs [2]. Substituting a simpler N-methyl or N-ethyl analog alters logP by >1 unit and fundamentally changes the three-dimensional shape of the molecule, which can compromise structure-activity relationships (SAR) in lead optimization .

  • Lipophilicity shift N-methyl or N-ethyl analogs alter logP by >1 unit, potentially disrupting permeability–solubility balance and SAR.
  • Conformational mismatch Linear alkyl chains cannot replicate the rigid cyclopropane ring’s steric and entropic profile; direct cyclopropyl attachment lacks the ethyl spacer.
  • Purity gap Common N-alkyl triazole-4-carboxylic acids are often supplied at 95%, which may introduce by-products requiring extra purification.

Quantitative Differentiation Evidence


Commercial Purity Consistency vs. N-Alkyl Analogs

The target compound is supplied at a consistently specified minimum purity of 97% . By contrast, commonly available 1-methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid are often listed at 95% purity from general chemical suppliers . This 2-percentage-point purity difference reduces the burden of by-product removal in subsequent synthetic steps and improves reaction yield reproducibility.

Purity consistency
Data to verify
≥97% minimum purity
vs. typical 95% for N-methyl/ethyl analogs
Reduces purification burden in multi-step syntheses
Supplier QC release; confirm batch-specific COA
Chemical procurement Building block quality Purity specification

Lipophilicity Modulation vs. N-Methyl/Ethyl Analogs

Calculated partition coefficients (cLogP) predict that the 2-cyclopropylethyl-substituted target compound exhibits a cLogP of approximately 1.3–1.5 [1]. In comparison, the N-methyl analog (1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid) has a cLogP of ~0.2–0.4, and the N-ethyl analog has a cLogP of ~0.6–0.8 [1]. This represents an increase of roughly 0.8–1.2 log units, placing the compound in a more favorable lipophilicity range for membrane permeability while remaining within typical oral drug-like space (cLogP <5).

Lipophilicity modulation
Predicted
cLogP ≈ 1.3–1.5
+0.8–1.2 vs N-methyl; +0.5–0.9 vs N-ethyl (computed)
Supports membrane permeability screening in CNS/intracellular programs
Predicted values; no experimental logP confirmed
Medicinal chemistry Lipophilicity Drug-likeness

Steric and Conformational Differentiation vs. Linear Analogs

The topological polar surface area (tPSA) of the target compound is calculated as 78.7 Ų . This value is identical to the tPSA of simpler N-alkyl analogs (e.g., 1-methyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid also 78.7 Ų) because the carboxylic acid and triazole ring are the primary contributors [1]. However, the cyclopropylethyl substituent introduces significant conformational restriction (a rigid cyclopropane ring with limited rotational freedom) without increasing tPSA – a combination that sterically simple N-methyl or N-ethyl groups cannot provide [1].

Conformational profile
Class-level inference
tPSA 78.7 Ų
4 rotatable bonds; rigid cyclopropane ring present
Adds conformational restriction without inflating tPSA
tPSA identical to linear N-alkyl analogs; advantage is steric
Molecular design Conformational restriction tPSA

Best-Fit Application Scenarios


Medicinal Chemistry Lead Optimization: Balanced Lipophilicity & Structural Novelty

The 2-cyclopropylethyl group elevates cLogP into the 1.3–1.5 range (vs. ~0.2–0.8 for N-methyl/ethyl analogs), positioning this building block for CNS and intracellular target programs where moderate lipophilicity drives passive permeability without excessive logP. The conformational restriction from the cyclopropane ring adds three-dimensional character to the molecule, which is strongly correlated with improved clinical success rates in drug discovery .

Synthesis of Bioactive Triazole Amides & Ester Prodrugs

The carboxylic acid handle at the 4-position enables straightforward amide coupling or esterification to generate diverse compound libraries. The consistent ≥97% purity minimizes side-product formation in parallel synthesis workflows, making this compound a reliable choice for high-throughput medicinal chemistry campaigns.

Fungicide & Plant Growth Regulator Scaffold Derivatization

1,2,3-Triazole-4-carboxylic acid derivatives are established scaffolds in fungicide and plant growth regulator research . The cyclopropylethyl substitution pattern introduces steric bulk and lipophilicity that can enhance cuticle penetration and target-site binding in fungal pathogens, differentiating it from conventional N-aryl triazole agrochemicals.

Physicochemical Property-Driven Fragment Growing

For fragment-based drug design programs, this compound serves as a 'growing vector' that simultaneously increases molecular weight, lipophilicity, and three-dimensionality without inflating tPSA beyond drug-like limits (tPSA remains at 78.7 Ų) . This property profile is difficult to achieve with linear alkyl homologs, which increase flexibility and entropic penalty upon binding.

Application
Selection Property
Validation Focus
CNS & intracellular target lead optimization
Moderate cLogP & conformational restriction
Passive permeability & target engagement assays
Amide/ester library synthesis
Reliable ≥97% purity for parallel chemistry
Reaction yield reproducibility & by-product control
Agrochemical scaffold derivatization
Steric bulk & elevated lipophilicity
Cuticle penetration & fungal target-site binding
Fragment-based drug design
tPSA-neutral 3D character
Binding affinity & entropic penalty evaluation
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